Colchicoside
Overview
Description
Colchicoside is a naturally occurring glucoside derived from colchicine, an alkaloid found in plants of the Colchicaceae family, such as Colchicum autumnale and Gloriosa superba . It is known for its potent anti-inflammatory and muscle relaxant properties, making it a valuable compound in the treatment of various musculoskeletal disorders .
Preparation Methods
Colchicoside can be synthesized through both chemical and biotechnological methods. The chemical synthesis involves the glycosylation of colchicine or its derivatives . One common method is the regioselective demethylation of colchicine followed by glycosylation using hazardous reagents such as sodium fluoride and boron trifluoride . this method is not industrially efficient due to the complexity and toxicity of the reagents involved.
An alternative biotechnological method involves the use of specific strains of Bacillus megaterium for the biotransformation of colchicine into this compound . This method is more environmentally friendly and efficient, making it suitable for industrial production .
Chemical Reactions Analysis
Colchicoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium fluoride, boron trifluoride, and other glycosylation agents . The major products formed from these reactions are glycosylated derivatives of colchicine, such as thiothis compound .
Scientific Research Applications
Colchicoside has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other pharmacologically active compounds . In biology, it is studied for its effects on cell division and microtubule dynamics . In medicine, this compound is used as a muscle relaxant and anti-inflammatory agent for the treatment of musculoskeletal disorders . It is also being investigated for its potential anticancer properties .
Mechanism of Action
Colchicoside exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . This binding inhibits the polymerization of microtubules, disrupting cell division and leading to cell cycle arrest . Additionally, this compound has a selective affinity for gamma-aminobutyric acid A (GABA-A) receptors, which contributes to its muscle relaxant properties .
Comparison with Similar Compounds
Colchicoside is similar to other colchicinoids, such as colchicine and thiothis compound . it has unique properties that make it more suitable for certain applications. For example, this compound has a lower toxicity compared to colchicine, making it safer for therapeutic use . Thiothis compound, a derivative of this compound, has enhanced muscle relaxant properties due to its selective affinity for GABA-A receptors .
Similar Compounds::- Colchicine
- Thiothis compound
- Demecolcine
- Colchifoline
- Colchicilline
Properties
IUPAC Name |
N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAFRQPVHYZDED-ZZEDUEFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010233 | |
Record name | Colchicoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-29-2 | |
Record name | Colchicoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colchicoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colchicoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Colchicoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLCHICOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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